molecular formula C6H9N3S B1376751 (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine CAS No. 1228994-86-2

(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine

Cat. No.: B1376751
CAS No.: 1228994-86-2
M. Wt: 155.22 g/mol
InChI Key: WLAIOTMIXQNEST-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine is a chemical compound with the molecular formula C6H9N3S and a molecular weight of 155.22 g/mol It is characterized by a cyclopropyl group attached to a thiadiazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine typically involves the reaction of cyclopropylamine with thiadiazole derivatives. One common method includes the reaction of 2-cyclopropyl-1,3,4-thiadiazole with formaldehyde and ammonium chloride under acidic conditions . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The compound is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the methanamine moiety.

Scientific Research Applications

(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, thiadiazole derivatives are known to inhibit enzymes or proteins involved in disease pathways . The compound may exert its effects by binding to these targets, thereby modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl group and thiadiazole ring contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.

Biological Activity

Overview

(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine is a heterocyclic compound characterized by its unique 1,3,4-thiadiazole ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The molecular formula is C₆H₉N₃S, with a molecular weight of 155.22 g/mol. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. Specifically, this compound has been investigated for its efficacy against various bacterial and fungal strains. The compound's ability to disrupt microbial cell functions is attributed to its interaction with critical biochemical pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their division.
  • Apoptosis Induction : It promotes apoptosis (programmed cell death) in tumor cells by activating caspases and releasing cytochrome c from mitochondria.
  • Inhibition of Tumor Growth : In vitro studies have demonstrated that it can significantly reduce tumor growth across various cancer cell lines.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase, which is often overexpressed in cancerous tissues.
  • Cell Signaling Pathways : It affects multiple signaling pathways involved in cell proliferation and survival.
  • DNA Interaction : There are indications that it may interfere with DNA replication processes within cancer cells.

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated:

Cell LineIC₅₀ (µg/mL)
MCF-7 (Breast)12.8
A549 (Lung)8.1
SK-MEL-2 (Melanoma)4.27

These findings suggest that the compound exhibits potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Effectiveness

In another study focusing on antimicrobial properties, this compound was tested against several microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

The results demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Q & A

Q. Basic: What are the common synthetic routes for (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine?

Methodological Answer:
The synthesis typically involves cyclocondensation of cyclopropanecarboxylic acid derivatives with thiosemicarbazide under acidic conditions. A representative protocol (adapted from similar thiadiazole syntheses) includes:

Reagents : Cyclopropanecarboxylic acid, thiosemicarbazide, phosphorus oxychloride (POCl₃).

Procedure : Reflux the acid and thiosemicarbazide in POCl₃ for 1–3 hours, followed by neutralization with NaOH to precipitate the product .

Yield Optimization : Adjust stoichiometry (1:1 molar ratio) and reflux time (3 hours) to enhance purity (≈85% yield) .

Table 1: Comparison of Synthesis Conditions

ParameterMethod A Method B (Pinner Reaction)
Reagent SystemPOCl₃Tetrazines + Thiols
Reaction Time3 hours12–24 hours
Yield85%60–70%
PurificationRecrystallizationColumn Chromatography

Q. Basic: How is the molecular structure characterized experimentally?

Methodological Answer:
Structural elucidation combines spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR identify cyclopropyl protons (δ 1.2–1.5 ppm) and thiadiazole carbons (δ 150–160 ppm) .
  • X-ray Diffraction (XRD) : Resolves bond lengths (C–S: 1.68 Å, C–N: 1.30 Å) and confirms cyclopropyl ring geometry .
  • IR Spectroscopy : N–H stretching (3300 cm1^{-1}) and C=S vibrations (1250 cm1^{-1}) .

Advanced Tip : Cross-validate experimental data with computational models (e.g., DFT) to resolve ambiguities in tautomeric forms .

Q. Advanced: How do DFT calculations aid in understanding electronic properties?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/SDD level predicts:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity .
  • Electrostatic Potential Maps : Highlight nucleophilic regions at the thiadiazole sulfur and amine group .

Table 2: Key DFT Parameters

ParameterCalculated ValueExperimental Value (XRD)
C–N Bond Length (Å)1.311.30
C–S Bond Length (Å)1.671.68
HOMO-LUMO Gap (eV)4.5N/A

Application : Use Gaussian 16 with solvent models (e.g., PCM) to simulate solvation effects on reactivity .

Q. Advanced: How to resolve contradictions in reactivity data across studies?

Methodological Answer:
Discrepancies often arise from solvent polarity or substituent electronic effects . Strategies include:

Control Experiments : Compare reactivity in polar (DMSO) vs. nonpolar (toluene) solvents .

Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates .

Computational Validation : Use DFT to model transition states and identify rate-limiting steps .

Case Study : Conflicting nitration rates may stem from steric hindrance by the cyclopropyl group, which DFT can quantify via steric maps .

Q. Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:
Focus on substituent variation at key positions:

Thiadiazole Ring : Replace cyclopropyl with aryl groups to modulate lipophilicity .

Methanamine Side Chain : Introduce methyl or acetyl groups to alter basicity and bioavailability .

Table 3: SAR Design Framework

Position ModifiedExample SubstituentObserved EffectSource
5-CyclopropylPhenylIncreased cytotoxicity
MethanamineN,N-DimethylEnhanced blood-brain barrier penetration

Q. Basic: What are its primary applications in medicinal chemistry?

Methodological Answer:
The compound serves as a scaffold for kinase inhibitors and antimicrobial agents :

  • Kinase Inhibition : The thiadiazole core chelates ATP-binding pocket residues (e.g., EGFR tyrosine kinase) .
  • Antimicrobial Activity : Cyclopropyl enhances membrane penetration, while the amine group enables protonation in acidic bacterial environments .

Q. Advanced: What are the challenges in regioselective functionalization?

Methodological Answer:
Regioselectivity is hindered by the thiadiazole ring’s electron-deficient nature. Solutions include:

Directing Groups : Install temporary protecting groups (e.g., Boc) on the amine to steer electrophilic substitution .

Metal-Catalyzed Coupling : Use Pd-mediated Suzuki reactions to functionalize the cyclopropyl ring selectively .

Q. Basic: How stable is this compound under varying conditions?

Methodological Answer:
Stability assessments via accelerated degradation studies show:

  • Thermal Stability : Decomposes above 200°C (TGA data).
  • pH Sensitivity : Stable at pH 4–8 but hydrolyzes in strong acids/bases (e.g., 1M HCl, 24 hours, 50% degradation) .

Table 4: Stability Profile

ConditionDegradation Rate
pH 2 (1M HCl)50% in 24 hours
pH 10 (1M NaOH)60% in 24 hours
UV Light (254 nm)20% in 48 hours

Properties

IUPAC Name

(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAIOTMIXQNEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228994-86-2
Record name (5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine

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